7-Bromo-6-methoxy-2-nitro-3-phenyl-1-benzofuran
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Overview
Description
7-Bromo-6-methoxy-2-nitro-3-phenyl-1-benzofuran is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have significant potential in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 7-Bromo-6-methoxy-2-nitro-3-phenyl-1-benzofuran can involve several steps:
Bromination: Introduction of a bromine atom using bromination with Br₂/FeBr₃.
Methoxylation: Introduction of a methoxy group through methylation reactions.
Nitration: Introduction of a nitro group using nitration with HNO₃/H₂SO₄.
Chemical Reactions Analysis
7-Bromo-6-methoxy-2-nitro-3-phenyl-1-benzofuran undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Scientific Research Applications
7-Bromo-6-methoxy-2-nitro-3-phenyl-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use in drug development due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromo-6-methoxy-2-nitro-3-phenyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These actions contribute to its potential therapeutic effects in treating certain cardiovascular conditions.
Comparison with Similar Compounds
Similar compounds to 7-Bromo-6-methoxy-2-nitro-3-phenyl-1-benzofuran include other benzofuran derivatives such as:
2-Arylbenzofurans: Known for their anti-cancer and anti-inflammatory activities.
Benzothiophene derivatives: Utilized as anticancer agents.
Psoralen: A naturally occurring compound with a similar benzofuran structure.
This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
CAS No. |
58468-53-4 |
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Molecular Formula |
C15H10BrNO4 |
Molecular Weight |
348.15 g/mol |
IUPAC Name |
7-bromo-6-methoxy-2-nitro-3-phenyl-1-benzofuran |
InChI |
InChI=1S/C15H10BrNO4/c1-20-11-8-7-10-12(9-5-3-2-4-6-9)15(17(18)19)21-14(10)13(11)16/h2-8H,1H3 |
InChI Key |
WYPZGIWWXPDLMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(O2)[N+](=O)[O-])C3=CC=CC=C3)Br |
Origin of Product |
United States |
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